Lachnophyllum ester

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lachnophyllum ester can be synthesized through a designed synthetic route that provides access to larger quantities of the natural product as well as its non-natural analogs . The synthesis involves the use of acetylenic compounds and specific reaction conditions to achieve the desired ester . The reaction conditions typically include the use of solvents like chloroform, hexane, and methanol, although these methods are solvent-consuming and require optimization .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources using techniques such as accelerated solvent extraction . This method automates the extraction and filtration steps, significantly reducing the time and solvent consumption compared to traditional methods .

Analyse Chemischer Reaktionen

Types of Reactions: Lachnophyllum ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the ester to explore its structure-activity relationships and enhance its biological activities .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired modification, but they generally involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from the reactions of this compound include its analogs with longer alkyl chains, which exhibit enhanced biological activities such as increased antimycobacterial potency .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Lachnophyllum ester exhibits significant antifungal properties, particularly against dermatophytes. A study isolated this compound from the essential oil of Baccharis trinervis and evaluated its efficacy against various fungal strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The lowest MIC recorded was 0.625 mg/mL against Trichophyton rubrum, while Microsporum canis showed an MIC of 2.5 mg/mL .

- Minimum Fungicidal Concentration (MFC): MFC values ranged from 1.25 to 5.0 mg/mL for the tested strains, indicating both fungistatic and fungicidal properties .

Table 1: Antifungal Activity of this compound

| Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| T. rubrum LABMIC 0101 | 0.625 | 1.25 |

| T. rubrum LABMIC 0102 | 2.5 | 5.0 |

| M. canis LABMIC KIM | 2.5 | 5.0 |

The long hydrocarbon aliphatic chain of this compound enhances its permeability through fungal cell membranes, contributing to its antimicrobial effects .

Antioxidant Properties

In addition to its antifungal activity, this compound has demonstrated notable antioxidant capabilities. The compound was assessed using the β-carotene/linoleic acid bleaching system, achieving a significant inhibition rate of approximately 71.43% . This suggests its potential utility in preventing oxidative stress-related damage.

Therapeutic Potential

Recent studies have begun exploring the broader therapeutic potential of this compound beyond antifungal and antioxidant applications:

- Nematicidal Activity: Synthetic derivatives of this compound have shown nematicidal activity, confirming the effectiveness of natural products against nematodes .

- Antimycobacterial Activity: Although limited data exist, preliminary evaluations indicate potential activity against Mycobacterium tuberculosis, warranting further investigation into its antitubercular properties .

Case Studies and Research Insights

Several studies have documented the isolation and characterization of this compound:

- Isolation Techniques: this compound was isolated using silica gel column chromatography from essential oils, followed by characterization through gas chromatography/mass spectrometry (GC/MS) .

- Biological Evaluations: The biological evaluations have included assessments of both natural and synthetic derivatives to explore structure-activity relationships and enhance understanding of their pharmacological profiles .

- Synergistic Effects: The compound has shown synergistic interactions with established antifungals like ketoconazole, reducing MIC values when used in combination, which could lead to more effective treatment regimens against resistant fungal strains .

Table 2: Synergistic Interaction with Ketoconazole

| Strain | FICI Range |

|---|---|

| T. rubrum | 0.3 - 0.5 |

Wirkmechanismus

The mechanism of action of Lachnophyllum ester involves its interaction with specific molecular targets and pathways . For instance, its antileishmanial activity is attributed to its ability to disrupt the cellular processes of Leishmania infantum axenic amastigotes . Similarly, its antimycobacterial activity is linked to its interaction with the Mycobacterium tuberculosis H37Rv pathogenic strain . The ester exerts its effects by interfering with the metabolic pathways of these pathogens, leading to their inhibition or death .

Vergleich Mit ähnlichen Verbindungen

- Lachnophyllum lactone

- Matricaria ester

- Polyacetylenic esters and lactones

Lachnophyllum ester continues to be a subject of extensive research due to its promising applications in various scientific fields. Its unique properties and biological activities make it a valuable compound for further exploration and development.

Biologische Aktivität

Lachnophyllum ester, a polyunsaturated fatty ester, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including specific case studies and detailed research findings.

Chemical Composition and Isolation

This compound is primarily derived from plants such as Baccharis trinervis and Conyza bonariensis. It has been isolated using methods like silica gel column chromatography and analyzed through gas chromatography/mass spectrometry (GC/MS) . The chemical structure of this compound can be represented as C11H12O2, with its molecular formula indicating its status as a fatty acid derivative .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. One notable study reported an inhibition rate of 71.43% ± 0.01% in a β-carotene/linoleic acid bleaching system, demonstrating significant antioxidant potential . This capability is critical in mitigating oxidative stress-related diseases.

Antifungal Properties

This compound exhibits considerable antifungal activity against dermatophyte fungi, including Trichophyton rubrum and Microsporum canis. The minimum inhibitory concentration (MIC) values for these strains were determined through broth microdilution methods. The results are summarized in the following table:

| Fungal Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Trichophyton rubrum | 50 | Effective |

| Microsporum canis | 30 | Effective |

In combination with ketoconazole, this compound exhibited a synergistic effect, reducing the MIC values for the antifungal drug and enhancing its efficacy against resistant strains .

Antibacterial and Antiparasitic Activities

Recent studies have expanded the investigation of this compound to include its antibacterial and antiparasitic activities. Notably, synthesized derivatives such as (2Z)-Lachnophyllum methyl ester demonstrated significant antileishmanial activity against Leishmania infantum and showed promising results against Mycobacterium tuberculosis . The following table summarizes the biological activities observed:

| Biological Activity | Target Organism | Activity Level |

|---|---|---|

| Antileishmanial | Leishmania infantum | Strong |

| Antimycobacterial | Mycobacterium tuberculosis | Moderate |

| Nematocidal | Various nematodes | High |

Case Studies

- Antifungal Efficacy Study : A study conducted by Albuquerque et al. highlighted the antifungal properties of this compound against dermatophytes. The researchers found that it not only inhibited fungal growth but also modulated the action of conventional antifungals like ketoconazole .

- Synthesis and Evaluation : Another significant study focused on the synthesis of Lachnophyllum methyl ester and lactone analogs. These compounds were assessed for their biological activities, revealing strong nematocidal properties and moderate cytotoxicity towards mammalian cells, indicating their potential for agricultural applications .

Eigenschaften

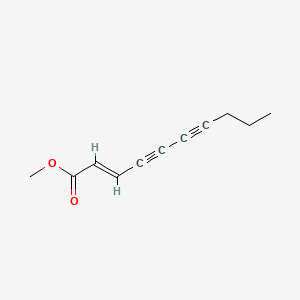

IUPAC Name |

methyl (E)-dec-2-en-4,6-diynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-4H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWONXTYZMYZRSU-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC#CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC#CC#C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191313 | |

| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-06-5, 505-01-1 | |

| Record name | Lachnophyllum ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACHNOPHYLLUM ESTER, CIS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Decene-4,6-diynoic acid, methyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.